2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of this compound exhibits a complex architecture characterized by multiple distinct functional domains. The compound possesses the molecular formula C₂₀H₁₉NO₄ with a molecular weight of 337.37 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is (S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, reflecting its systematic structural organization.
The central amino acid backbone features a carboxylic acid functionality (-COOH) attached to a carbon center bearing both the cyclopropyl substituent and the fluorenylmethoxycarbonyl-protected amino group. The cyclopropyl moiety represents a three-membered saturated carbocyclic ring system directly bonded to the alpha carbon of the amino acid. This cyclopropyl group introduces significant structural rigidity and unique electronic properties due to the inherent ring strain present in three-membered rings.
The fluorenylmethoxycarbonyl protecting group constitutes a substantial portion of the molecular architecture, consisting of the polycyclic aromatic fluorene system connected through a methoxycarbonyl linker to the amino nitrogen. The fluorene component features two fused benzene rings sharing a common carbon atom, creating a rigid planar aromatic framework. This protecting group serves dual functions of steric protection and electronic modulation of the amino acid properties.
| Functional Group | Chemical Formula | Structural Role | Electronic Character |
|---|---|---|---|
| Carboxylic Acid | -COOH | Terminal acidic group | Electron-withdrawing |
| Cyclopropyl | C₃H₅- | Alpha substituent | Electron-donating with strain |
| Fluorenyl | C₁₃H₉- | Aromatic framework | Electron-withdrawing |
| Methoxycarbonyl | -OCO- | Protecting linker | Electron-withdrawing |
| Amino (protected) | -NH-CO- | Central functionality | Amide character |
The compound demonstrates characteristic spectroscopic properties consistent with its structural features. The presence of the fluorenylmethoxycarbonyl group imparts strong ultraviolet absorption characteristics, with maximum absorption observed at 289 and 301 nanometers when the protecting group is cleaved to form dibenzofulvene-piperidine adducts. These spectroscopic properties facilitate analytical determination and quantification of the compound in various chemical environments.
Stereochemical Configuration and Conformational Dynamics
The stereochemical configuration of this compound is defined by the (S)-absolute configuration at the alpha carbon center. This chiral center results from the asymmetric substitution pattern featuring four distinct substituents: the carboxyl group, the protected amino group, the cyclopropyl substituent, and the implicit hydrogen atom. The (S)-configuration indicates a specific three-dimensional arrangement that follows the Cahn-Ingold-Prelog priority rules for stereochemical designation.
The conformational dynamics of this compound are significantly influenced by the presence of the cyclopropyl group, which introduces unique rotational constraints and electronic effects. Research has demonstrated that cyclopropyl substituents can substantially affect the conformational preferences of peptide bonds and amino acid derivatives. Compared to isopropyl groups, cyclopropyl moieties induce greater percentages of specific conformational states about formamide functionalities, with studies showing enhanced conformational stability in certain rotational arrangements.
The cyclopropyl group exhibits distinctive bonding characteristics due to the high degree of angle strain present in the three-membered ring system. The carbon-carbon bond angles in cyclopropane are constrained to approximately 60 degrees, significantly smaller than the optimal tetrahedral angle of 109.5 degrees. This angular strain results in unique orbital hybridization and electronic distribution that influences the overall molecular conformation and reactivity patterns.
The fluorenylmethoxycarbonyl protecting group contributes additional conformational constraints through its rigid planar aromatic framework and the amide bond formed with the amino nitrogen. The amide functionality exhibits restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance stabilization. This restricted rotation influences the overall conformational landscape of the molecule and affects its interaction with other chemical species.
Conformational analysis reveals that the compound can adopt multiple low-energy conformations depending on the rotation around various single bonds within the molecule. The interplay between the rigid cyclopropyl group, the constrained amide bond, and the bulky fluorenylmethoxycarbonyl protecting group creates a complex conformational energy surface with distinct preferred orientations.
Comparative Analysis with Related Fluorenylmethoxycarbonyl-Protected Amino Acid Derivatives
Comparative structural analysis with related fluorenylmethoxycarbonyl-protected amino acid derivatives provides valuable insights into the unique properties conferred by the cyclopropyl substituent. The most direct comparison involves 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (fluorenylmethoxycarbonyl-glycine), which lacks the cyclopropyl substitution and represents the parent glycine derivative. This comparison reveals the specific structural modifications introduced by cyclopropyl incorporation.
Fluorenylmethoxycarbonyl-glycine exhibits the molecular formula C₁₇H₁₅NO₄ with a molecular weight of 297.30 grams per mole, representing a decrease of 40.07 mass units compared to the cyclopropyl derivative. The absence of the cyclopropyl group results in a hydrogen substituent at the alpha carbon, eliminating the chiral center and creating an achiral amino acid derivative. This structural difference fundamentally alters the stereochemical properties and potential applications of the compound.
Another relevant comparison involves fluorenylmethoxycarbonyl-alanine, which features a methyl substituent at the alpha carbon position. This compound possesses the molecular formula C₁₈H₁₇NO₄ with a molecular weight of 311.33 grams per mole, providing an intermediate structural complexity between glycine and cyclopropylglycine derivatives. The methyl group represents a simple alkyl substituent that lacks the ring strain and unique electronic properties of the cyclopropyl moiety.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Alpha Substituent | Stereochemistry |
|---|---|---|---|---|
| Fluorenylmethoxycarbonyl-glycine | C₁₇H₁₅NO₄ | 297.30 | Hydrogen | Achiral |
| Fluorenylmethoxycarbonyl-alanine | C₁₈H₁₇NO₄ | 311.33 | Methyl | (S)-configuration |
| Fluorenylmethoxycarbonyl-valine | C₂₀H₂₁NO₄ | 339.39 | Isopropyl | (S)-configuration |
| Fluorenylmethoxycarbonyl-cyclopropylglycine | C₂₀H₁₉NO₄ | 337.37 | Cyclopropyl | (S)-configuration |
Fluorenylmethoxycarbonyl-valine represents another important comparative compound featuring an isopropyl substituent at the alpha carbon. With molecular formula C₂₀H₂₁NO₄ and molecular weight 339.39 grams per mole, this derivative demonstrates similar overall size to the cyclopropyl analog but lacks the ring strain and associated electronic effects. The isopropyl group provides branching without the conformational rigidity imposed by the cyclopropyl ring system.
The structural comparisons reveal that the cyclopropyl substituent occupies a unique position among alpha carbon substituents in amino acid derivatives. While similar in carbon count to the isopropyl group, the cyclopropyl moiety introduces significantly different electronic and steric properties due to its constrained ring geometry. These differences manifest in altered conformational preferences, modified reactivity patterns, and distinct spectroscopic characteristics compared to acyclic alkyl substituents.
The presence of both L- and D-stereoisomers of fluorenylmethoxycarbonyl-cyclopropylglycine further demonstrates the importance of stereochemical considerations in this compound class. The D-enantiomer possesses identical molecular architecture but opposite absolute configuration, providing complementary stereochemical properties for specific synthetic applications requiring both enantiomeric forms.
Properties
IUPAC Name |
2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)11-21(13-9-10-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYHCMVDZHPUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid typically involves the following key steps:
Introduction of the Cyclopropylmethyl Substituent:
The starting material is often glycine or a glycine derivative, which is alkylated with a cyclopropylmethyl halide (e.g., bromide or chloride) under controlled conditions to yield N-(cyclopropylmethyl)glycine.Protection of the Amino Group with Fmoc:
The free amino group of the cyclopropylmethylglycine intermediate is then protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This step forms the Fmoc-protected amino acid, this compound.Purification and Characterization:
The crude product is purified by recrystallization or chromatographic techniques to obtain the pure compound. Characterization is performed using NMR, mass spectrometry, and melting point determination.
Detailed Reaction Conditions and Reagents
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Cyclopropylmethylation | Cyclopropylmethyl bromide or chloride, base (e.g., NaH) | Reaction performed in aprotic solvent such as DMF or THF under inert atmosphere |
| Fmoc Protection | Fmoc-Cl, base (e.g., NaHCO3, triethylamine), solvent (e.g., dioxane/water) | Mild basic conditions to avoid side reactions; temperature typically 0–25 °C |
| Purification | Recrystallization from suitable solvents or column chromatography | Ensures removal of unreacted starting materials and by-products |
Mechanistic Insights
- The cyclopropylmethylation step involves nucleophilic substitution where the amino acid nitrogen attacks the electrophilic cyclopropylmethyl halide, forming the N-substituted amino acid.
- The Fmoc protection proceeds via nucleophilic attack of the amino group on the carbonyl carbon of Fmoc chloride, forming a carbamate linkage. This protecting group is base-labile, enabling selective deprotection under mild conditions during peptide synthesis.
Research Findings and Optimization
- Yield Optimization: The purity of reagents and choice of solvent significantly influence the yield. Using anhydrous conditions and freshly distilled solvents improves reaction efficiency.
- Temperature Control: Maintaining low temperature during Fmoc protection minimizes side reactions such as over-alkylation or decomposition.
- Automated Synthesis: For large-scale or repetitive synthesis, automated peptide synthesizers can be adapted to introduce this Fmoc-protected amino acid with high reproducibility.
Analytical Data Summary
| Analytical Technique | Data/Result |
|---|---|
| Melting Point | Typically around 150–160 °C (varies by purity) |
| NMR (1H, 13C) | Signals consistent with cyclopropyl, Fmoc, and amino acid moieties |
| Mass Spectrometry | Molecular ion peak at m/z 351.4 (M+H)+ |
| IR Spectroscopy | Characteristic carbamate (Fmoc) and carboxylic acid peaks |
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Key Considerations |
|---|---|---|---|
| N-alkylation with cyclopropylmethyl halide | Cyclopropylmethyl bromide/chloride, base, aprotic solvent | Formation of N-cyclopropylmethylglycine intermediate | Control temperature and stoichiometry |
| Fmoc protection | Fmoc-Cl, base (NaHCO3/Et3N), aqueous-organic solvent | Protect amino group as Fmoc carbamate | Mild conditions to avoid side reactions |
| Purification | Recrystallization or chromatography | Obtain pure this compound | Remove impurities and unreacted materials |
Chemical Reactions Analysis
Types of Reactions
2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions where the cyclopropyl or Fmoc groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide (DMF).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will produce the free amino acid .
Scientific Research Applications
2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including the development of novel drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once the Fmoc group is removed, the free amino group can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings and Comparative Analysis
Structural and Steric Effects
- Cyclopropyl vs. Phenyl Groups: The cyclopropyl group in the target compound introduces less steric hindrance compared to phenyl-substituted analogs (e.g., 4-({[(Fmoc)Amino]Methyl}Phenyl)Acetic Acid, ), facilitating easier incorporation into peptide chains.
- Chlorophenyl Modifications : The (S)-3-chlorophenyl analog exhibits increased lipophilicity (LogP ~2.8 vs. ~1.9 for the target compound), improving membrane permeability but requiring careful handling due to halogenated byproduct risks.
Solubility and Reactivity
- Piperazine-Containing Analog : The piperazine derivative (CAS: 180576-05-0) demonstrates superior aqueous solubility (2.5 mg/mL vs. <0.5 mg/mL for the target compound) due to its basic nitrogen, making it suitable for hydrophilic peptide domains.
- Parent Compound Comparison: The simpler 2-(Fmoc-Amino)Acetic Acid lacks steric bulk, enabling rapid coupling kinetics but offering less control over peptide secondary structure.
Biological Activity
2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is a compound that serves as a derivative of glycine, featuring a cyclopropyl group and the fluorenylmethoxycarbonyl (Fmoc) protective group. Its unique structure suggests potential applications in peptide synthesis and biological activity, particularly in modulating various biochemical pathways.
- Molecular Formula : CHNO
- Molecular Weight : 337.4 g/mol
- CAS Number : 1342767-08-1
The Fmoc group is widely used in peptide synthesis due to its stability and ease of removal under mild conditions, which allows for selective reactions during the synthesis process.
The biological activity of this compound is primarily determined by the peptides it forms part of. Peptides can function as hormones, neurotransmitters, or enzymes, influencing various physiological processes. The cyclopropyl moiety may enhance the compound's lipophilicity and steric properties, potentially affecting its interaction with biological targets.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminoacetic Acid | Simple amino acid structure | No protective groups; higher reactivity |
| 2-{Cyclobutyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic Acid | Cyclobutyl instead of cyclopropyl | Different ring size may alter biological activity |
| 2-{Cyclohexyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic Acid | Cyclohexyl substituent | Larger ring structure may affect steric hindrance |
| 2-{Phenethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic Acid | Phenethyl substituent | Aromatic character may enhance lipophilicity |
This comparison highlights the distinctive properties of this compound, particularly its cyclopropyl group which may confer unique biological activities not observed in other similar compounds.
Biological Activity Studies
Research on the biological activity of this compound has been limited but suggests several potential areas of interest:
- Peptide Synthesis : As a building block for peptides, its incorporation into peptide sequences could yield compounds with novel biological activities.
- Antimicrobial Properties : Some derivatives of amino acids have shown antimicrobial activities; however, specific studies on this compound are needed to establish its efficacy.
- Enzyme Modulation : The compound's structure may allow it to interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor or activator.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related research has provided insights into similar compounds' activities:
- Peptide Inhibition Studies : Compounds with similar structural motifs have been evaluated for their ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), showcasing the potential for this compound to exhibit similar inhibitory effects .
- Antioxidant Activity : Research on related amino acid derivatives indicates potential antioxidant properties, suggesting that further investigation into this compound could reveal beneficial biological activities .
Q & A
Basic: What are the standard synthetic routes for preparing 2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid in peptide chemistry?
The compound is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) . Key steps include:
- Fmoc Protection : The cyclopropylamine group is protected using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is stable under basic conditions but cleavable with piperidine .
- Coupling Reaction : Activation of the carboxylic acid group (e.g., using HBTU or DIC) to form an active ester, followed by reaction with the target amine.
- Purification : Reverse-phase HPLC or flash chromatography is employed to isolate the product, with purity typically ≥95% .
Basic: What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : To confirm cyclopropyl and Fmoc group integration (e.g., δ 7.3–7.8 ppm for aromatic Fmoc protons) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight verification (e.g., observed m/z ~349.39 for C21H19NO4) .
- HPLC : Purity assessment using C18 columns with UV detection at 254–280 nm .
Advanced: How can researchers optimize coupling efficiency when introducing this compound to amino groups?
Coupling efficiency depends on:
- Activation Reagents : Use HBTU/HOBt or DIC/Oxyma Pure to minimize racemization .
- Solvent Selection : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility of Fmoc-protected intermediates .
- Reaction Monitoring : Real-time FTIR or LC-MS to track reaction progress and adjust stoichiometry (1.5–2.0 equivalents of activated ester) .
Advanced: How to resolve discrepancies in purity measurements between HPLC and NMR?
Discrepancies often arise from:
- Residual Solvents : DMF or TFA in HPLC traces may inflate purity estimates. Use lyophilization or repeated precipitation to remove solvents .
- Diastereomers : Cyclopropyl groups can introduce stereochemical complexity; chiral HPLC or polarimetry may clarify enantiomeric excess .
- Impurity Identification : LC-MS/MS to detect byproducts (e.g., Fmoc-deprotected derivatives at m/z ~165.18) .
Advanced: What design strategies enhance the solubility of derivatives for in vitro assays?
Modifications include:
- Polar Substituents : Introduce hydroxyl or carboxyl groups (e.g., 3-phenylpropanoic acid derivatives) to improve aqueous solubility .
- Backbone Alterations : Replace cyclopropyl with azetidine or oxetane rings to balance lipophilicity and solubility .
- Protecting Group Alternatives : Use tert-butoxycarbonyl (Boc) for temporary protection in aqueous media .
Advanced: How does steric hindrance from the cyclopropyl group impact peptide chain elongation?
The cyclopropyl group:
- Slows Coupling Kinetics : Use elevated temperatures (40–50°C) or microwave-assisted synthesis to overcome steric barriers .
- Increases Epimerization Risk : Employ low-basicity conditions (e.g., Oxyma Pure/DIC instead of HOBt/DIEA) to suppress racemization .
Basic: What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/oral exposure (Category 4 acute toxicity per CLP regulations) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal : Collect Fmoc-containing waste in designated containers for incineration .
Advanced: How to design stability studies for long-term storage?
- Temperature : Store at –20°C in amber vials to prevent Fmoc group degradation (half-life reduction at >25°C) .
- Humidity Control : Use desiccants to avoid hydrolysis of the carbamate linkage .
- Stability-Indicating Assays : Monitor degradation via HPLC for free fluorenylmethanol (retention time shift) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
